N-(1-cyclopropylethyl)propan-1-amine
Description
N-(1-cyclopropylethyl)propan-1-amine is a secondary amine characterized by a cyclopropylethyl group attached to a propylamine backbone. Its molecular formula is C₈H₁₇N (molecular weight: 127.23 g/mol). The cyclopropyl ring introduces significant angle strain, which can enhance reactivity in ring-opening or functionalization reactions . This compound’s unique structure may influence its physicochemical properties, such as solubility (logP) and steric hindrance, making it distinct from other amines.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-6-9-7(2)8-4-5-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
VGOMOCGDBFYKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C7H15N (implied from the description)
- Functional Groups: Secondary amine (nitrogen bonded to two alkyl groups), cyclopropyl ring
- Reactivity Considerations: The cyclopropyl group introduces steric hindrance and ring strain, influencing nucleophilicity and reaction pathways.
Preparation Methods of N-(1-cyclopropylethyl)propan-1-amine
Reductive Amination of Cyclopropyl Ketones
One of the primary synthetic routes to this compound involves reductive amination of cyclopropyl ketones with propan-1-amine or ammonia, followed by reduction. This method is well-established for secondary amine synthesis and is adaptable to substrates bearing cyclopropyl groups.
General Reaction Scheme:
$$
\text{Cyclopropyl ketone} + \text{Propan-1-amine} \xrightarrow{\text{Reductive amination}} \text{this compound}
$$
- Step 1: Formation of imine or iminium intermediate by condensation of cyclopropyl ketone with propan-1-amine.
- Step 2: Reduction of the imine intermediate using hydrogen gas in the presence of a catalyst (e.g., Pd/C, Raney Ni) or chemical reductants such as sodium cyanoborohydride (NaBH3CN).
Reaction Conditions:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Methanol, ethanol, or other polar solvents |
| Temperature | Room temperature to reflux |
| Catalyst/Reductant | Pd/C with H2 or NaBH3CN |
| Reaction Time | Several hours (4–24 h) |
This method requires careful control of reaction parameters to optimize yield and purity, especially due to the sensitivity of the cyclopropyl ring to harsh conditions.
Alkylation of Propan-1-amine with Cyclopropylethyl Halides
An alternative synthetic route is the nucleophilic substitution (alkylation) of propan-1-amine with 1-cyclopropylethyl halides (e.g., bromide or chloride). This method involves the direct alkylation of the primary amine with an alkyl halide bearing the cyclopropyl substituent.
General Reaction Scheme:
$$
\text{Propan-1-amine} + \text{1-cyclopropylethyl halide} \rightarrow \text{this compound}
$$
- Mechanism: Nucleophilic attack of the amine nitrogen on the alkyl halide carbon, displacing the halide ion.
- Considerations: Secondary amine formation may require control to avoid over-alkylation to tertiary amines.
Reaction Conditions:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | Elevated temperatures (50–100 °C) |
| Base | May include a base such as triethylamine to scavenge HX |
| Reaction Time | Several hours |
This method is less commonly reported due to the potential for side reactions and the availability of suitable alkyl halides.
Other Synthetic Approaches
While reductive amination and alkylation are the main routes, other methods such as catalytic hydrogenation of imines derived from cyclopropyl ketones and amines, or multi-step syntheses involving protection-deprotection strategies, may be employed depending on the availability of starting materials and desired purity.
Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield & Purity Considerations |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires careful control of reduction | Typically moderate to high yield; purity depends on catalyst and conditions |
| Alkylation of Amine | Direct, straightforward reaction | Risk of over-alkylation, side products | Variable yield; purification needed to remove tertiary amines |
| Catalytic Hydrogenation | Efficient reduction step | Sensitive to cyclopropyl ring stability | High yield if conditions optimized |
Research Findings and Notes
- The cyclopropyl group introduces steric hindrance that can affect reaction rates and selectivity, particularly in nucleophilic substitution reactions.
- Reductive amination is favored for its ability to form secondary amines selectively without extensive side reactions.
- Reaction optimization includes solvent choice, temperature control, and catalyst selection to preserve the cyclopropyl ring and avoid ring-opening side reactions.
- The compound’s secondary amine nature influences its reactivity in subsequent chemical transformations and biological interactions.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Typical Conditions | Notes |
|---|---|---|---|---|---|
| Reductive Amination | Cyclopropyl ketone + propan-1-amine | Pd/C + H2 or NaBH3CN | Condensation + Reduction | Polar solvent, RT to reflux | Preferred method; mild, selective |
| Alkylation of Propan-1-amine | 1-cyclopropylethyl halide + propan-1-amine | Base (e.g., triethylamine) | Nucleophilic substitution | Polar aprotic solvent, elevated T | Risk of over-alkylation; less common |
| Catalytic Hydrogenation | Imine intermediate | Pd/C or Raney Ni + H2 | Hydrogenation | Mild temperature, controlled H2 | Requires imine intermediate preparation |
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different alkylated amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated amines
Scientific Research Applications
N-(1-cyclopropylethyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form imine derivatives through nucleophilic addition reactions with aldehydes and ketones.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(1-cyclopropylethyl)propan-1-amine with structurally related amines:
Key Observations:
- Cyclopropane vs. Cyclohexane : The cyclopropylethyl group in the target compound is smaller and more strained than the cyclohexyl group in C₂₅H₃₁N, leading to differences in steric hindrance and synthetic accessibility .
- Electron Effects : Mesdopetam’s sulfonyl and fluorine substituents increase its polarity compared to the cyclopropylethyl group, which is less electron-withdrawing .
- Lipophilicity : Phenpromethamine’s phenyl group contributes to higher logP values, suggesting better membrane permeability than the cyclopropylethyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
